

Spectroscopic Analysis of 2-Butanethiol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Butanethiol**

Cat. No.: **B122982**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Butanethiol** (sec-butyl mercaptan), a key organosulfur compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Butanethiol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2-Butanethiol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~1.0	Triplet	~7.4	-CH ₃ (C4)
~1.2	Doublet	~6.8	-CH ₃ (C1)
~1.5	Multiplet	-CH ₂ -	
~1.6	Doublet of triplets	-SH	
~2.7	Multiplet	-CH-	

Source: Predicted data and general values for similar structures.

Table 2: ^{13}C NMR Spectroscopic Data for **2-Butanethiol**

Chemical Shift (δ) ppm	Assignment
~11.5	-CH ₃ (C4)
~23.0	-CH ₃ (C1)
~31.0	-CH ₂ -
~40.0	-CH-

Source: Predicted data and spectral databases.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-Butanethiol**

Wavenumber (cm^{-1})	Intensity	Assignment
2960-2870	Strong	C-H stretch (alkane)
2550-2600	Weak	S-H stretch
1465-1450	Medium	C-H bend (alkane)
600-700	Medium	C-S stretch

Source: NIST/EPA Gas-Phase Infrared Database and general IR correlation tables.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

Table 4: Major Mass Spectral Peaks for **2-Butanethiol**

m/z	Relative Intensity (%)	Assignment
90	~57	[M] ⁺ (Molecular Ion)
61	High	[C ₂ H ₅ S] ⁺
57	High	[C ₄ H ₉] ⁺
41	High	[C ₃ H ₅] ⁺

Source: NIST Mass Spectrometry Data Center.[\[4\]](#)[\[5\]](#)

Experimental Protocols

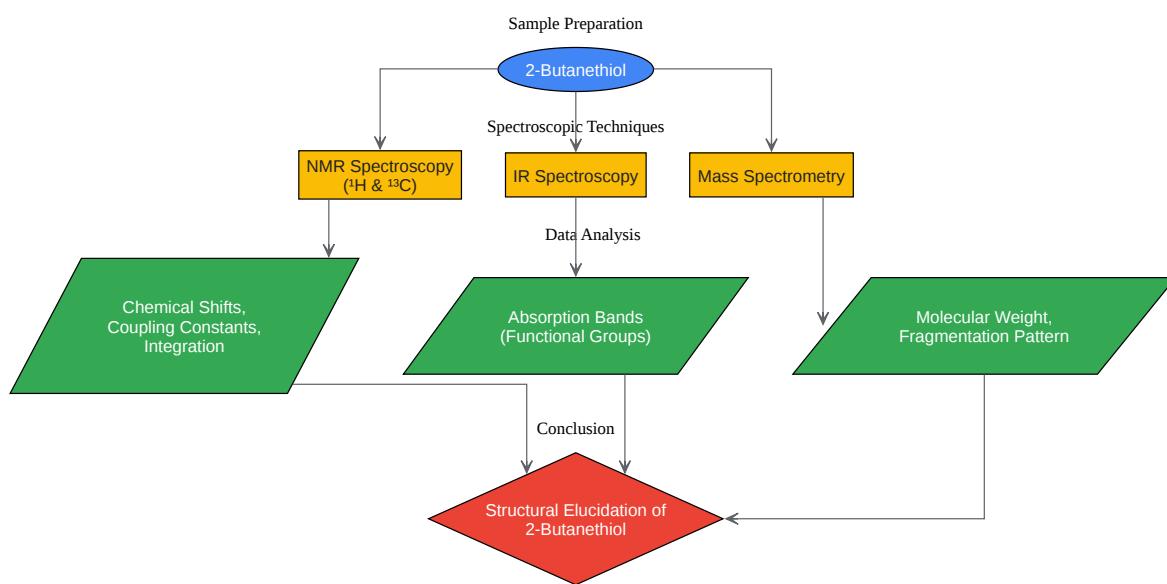
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Prepare a solution of **2-Butanethiol** by dissolving approximately 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[\[6\]](#)[\[7\]](#) An internal standard such as tetramethylsilane (TMS) can be added for chemical shift referencing.[\[7\]](#) To ensure homogeneity of the magnetic field, the sample should be free of any solid particles; filtration through a small plug of glass wool in a Pasteur pipette is recommended if necessary.[\[6\]](#)
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[\[8\]](#)
- Data Acquisition: Acquire the free induction decay (FID) signal. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

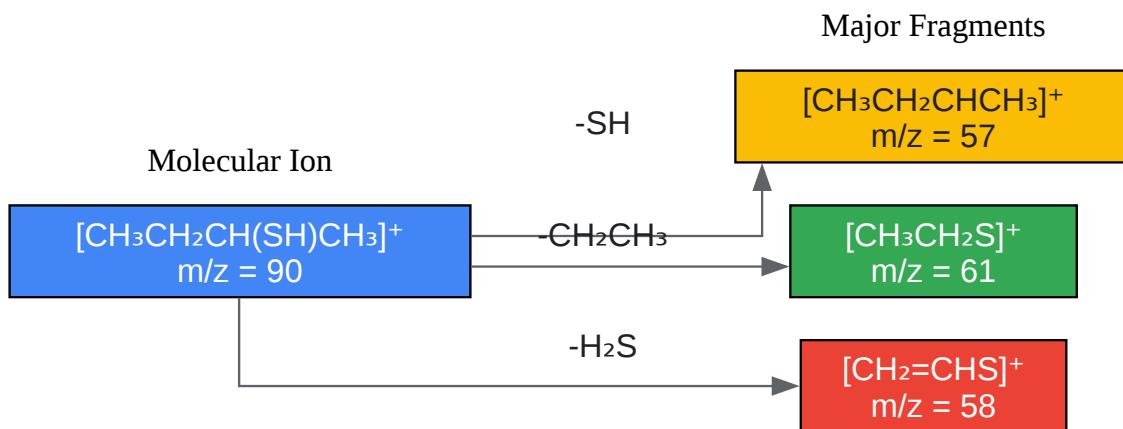
- Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum. Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy


- Sample Preparation (Neat Liquid): Place one to two drops of neat **2-Butanethiol** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9][10] Place a second salt plate on top to create a thin liquid film between the plates.[9][11]
- Instrument Setup: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
- Data Acquisition: Collect a background spectrum of the empty salt plates. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

- Sample Introduction: For a volatile liquid like **2-Butanethiol**, the sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) system for separation from any impurities.[12][13]
- Ionization: In the ion source, the sample molecules are ionized. Electron ionization (EI) is a common method for this type of compound, which involves bombarding the sample with a high-energy electron beam.[12][14] This process often causes the molecules to fragment.
- Mass Analysis: The resulting ions (the molecular ion and any fragment ions) are accelerated into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded. The output is a mass spectrum, which is a plot of relative ion intensity versus m/z.


Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of **2-Butanethiol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Butanethiol**.

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway of **2-Butanethiol** in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Butanethiol [webbook.nist.gov]
- 2. 2-Butanethiol [webbook.nist.gov]
- 3. 2-Butanethiol [webbook.nist.gov]
- 4. 2-Butanethiol | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butanethiol [webbook.nist.gov]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. bhu.ac.in [bhu.ac.in]
- 9. orgchemboulder.com [orgchemboulder.com]

- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. organomation.com [organomation.com]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Butanethiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122982#spectroscopic-data-of-2-butanethiol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com